(R)-4-Chloro-1,3-butanediol
Overview
Description
®-4-Chloro-1,3-butanediol is an organic compound with the molecular formula C4H9ClO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-4-Chloro-1,3-butanediol can be synthesized through several methods. One common approach involves the chlorination of 1,3-butanediol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to ensure the selective formation of the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-4-Chloro-1,3-butanediol often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using specific dehydrogenases or reductases can convert prochiral or racemic precursors into the desired ®-enantiomer with high yield and purity.
Types of Reactions:
Oxidation: ®-4-Chloro-1,3-butanediol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of ®-4-Chloro-1,3-butanediol can lead to the formation of 4-chloro-1-butanol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in ®-4-Chloro-1,3-butanediol can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: 4-Chlorobutanoic acid.
Reduction: 4-Chloro-1-butanol.
Substitution: 4-Hydroxy-1,3-butanediol.
Scientific Research Applications
®-4-Chloro-1,3-butanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated alcohols.
Medicine: ®-4-Chloro-1,3-butanediol is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ®-4-Chloro-1,3-butanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl groups in the molecule allow it to participate in various biochemical reactions, including nucleophilic substitution and oxidation-reduction processes. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
(S)-4-Chloro-1,3-butanediol: The enantiomer of ®-4-Chloro-1,3-butanediol, with similar chemical properties but different biological activity.
4-Chloro-2-butanol: A structural isomer with different reactivity and applications.
1,3-Dichloro-2-propanol: Another chlorinated diol with distinct chemical behavior and uses.
Uniqueness: ®-4-Chloro-1,3-butanediol is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds
Properties
IUPAC Name |
(3R)-4-chlorobutane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXPPKWNPMHJI-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125605-10-9 | |
Record name | 4-Chloro-1,3-butanediol, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LY2WU5NY6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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